Regioisomeric Purity Defines 2-Ethyl-5-phenyl-2H-pyrazol-3-ol as a Distinct Chemical Entity
2-Ethyl-5-phenyl-2H-pyrazol-3-ol (1-ethyl-3-phenyl-1H-pyrazol-5-ol) is a specific regioisomer. Its value as a procurement item is contingent on the exclusion of its positional isomer, 3-ethyl-1-phenyl-1H-pyrazol-5-ol (CAS not found for exact match, but structure known) . Using a mixture or the incorrect isomer would invalidate any structure-activity relationship (SAR) study or synthetic route reliant on the specific substitution pattern of this core. The compound's identity is confirmed by its unique InChI Key: MTSMALFDXULKGL-UHFFFAOYSA-N [1].
| Evidence Dimension | Molecular Identity (Regioisomerism) |
|---|---|
| Target Compound Data | 1-ethyl-3-phenyl-1H-pyrazol-5-ol (InChI Key: MTSMALFDXULKGL-UHFFFAOYSA-N) |
| Comparator Or Baseline | 3-ethyl-1-phenyl-1H-pyrazol-5-ol (positional isomer) |
| Quantified Difference | Qualitative; The position of the ethyl and phenyl substituents on the pyrazole nitrogen is reversed, leading to different chemical and physical properties. |
| Conditions | Structural analysis; Vendor specification. |
Why This Matters
For reproducible research and synthesis, procurement of the specified regioisomer is non-negotiable, as the isomer is a different chemical compound with potentially different reactivity.
- [1] 1-Ethyl-3-phenyl-1H-pyrazol-5-ol. InChI Key: MTSMALFDXULKGL-UHFFFAOYSA-N. Source: Kuujia. View Source
